2-Bromo-7-methoxy-4-methylquinazoline
CAS No.:
Cat. No.: VC15932998
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2O |
|---|---|
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | 2-bromo-7-methoxy-4-methylquinazoline |
| Standard InChI | InChI=1S/C10H9BrN2O/c1-6-8-4-3-7(14-2)5-9(8)13-10(11)12-6/h3-5H,1-2H3 |
| Standard InChI Key | PHCIZSPRSPKSCB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC(=CC2=NC(=N1)Br)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-bromo-7-methoxy-4-methylquinazoline consists of a bicyclic quinazoline core substituted at three positions (Figure 1). The bromine atom at position 2 enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, while the methoxy group at position 7 contributes to solubility in polar solvents . The methyl group at position 4 provides steric bulk, potentially influencing binding interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.09 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely polar organic solvents |
Computational studies predict moderate lipophilicity () due to the balance between the hydrophobic bromine and hydrophilic methoxy group . The compound’s UV-Vis spectrum is expected to show absorption maxima near 270–300 nm, typical of conjugated quinazoline systems .
Synthesis and Derivatization Pathways
2-Bromo-7-methoxy-4-methylquinazoline is synthesized via multi-step routes starting from substituted anilines or preformed quinazoline precursors. One common approach involves bromination of 7-methoxy-4-methylquinazoline using phosphorus oxybromide () under controlled conditions . Alternatively, cyclocondensation of 2-amino-4-bromo-5-methoxybenzoic acid with acetamide derivatives can yield the quinazoline core .
Recent advances leverage microwave-assisted synthesis to reduce reaction times and improve yields. For example, a 2024 study reported a 78% yield by irradiating a mixture of 2-amino-4-bromo-5-methoxybenzaldehyde and methyl isocyanate at 150°C for 15 minutes . Post-synthetic modifications often target the bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enhancing bioactivity .
Future Directions and Research Gaps
Further studies should prioritize:
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Toxicological Profiling: Acute and chronic toxicity assays in model organisms.
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Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.
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Scale-Up Synthesis: Developing cost-effective routes for industrial production.
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